Lipophilicity (XLogP3) Superiority Over Mono-Fluoro Analog
The computed partition coefficient XLogP3 for the target compound is 5.3 [1], reflecting the contribution of the 4,6-difluoro substitution. In contrast, the corresponding 6-fluoro analog (PubChem CID 26843272) exhibits an XLogP3 of 4.9 [2]. This +0.4 log unit increase signifies enhanced membrane permeability potential, a desirable trait for intracellular or CNS-targeted applications.
| Evidence Dimension | XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 5.3 |
| Comparator Or Baseline | 2-[4-(4-Benzoylbenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole (XLogP3 = 4.9) |
| Quantified Difference | +0.4 log units |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm |
Why This Matters
Higher lipophilicity can improve passive membrane diffusion, a key parameter when prioritizing compounds for cellular or in vivo assays.
- [1] PubChem. 2-[4-(4-Benzoylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole. CID 26843273. National Center for Biotechnology Information. View Source
- [2] PubChem. 2-[4-(4-Benzoylbenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole. CID 26843272. National Center for Biotechnology Information. View Source
